5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Lipophilicity Drug Design Permeability

Fragment-based drug discovery often stalls when building blocks lack orthogonal handles for sequential derivatization. This compound solves that bottleneck: • Orthogonal triad: terminal alkyne (CuAAC click), C5 chlorine (Suzuki coupling), and carboxylic acid (amidation/immobilization) enable independent, sequential functionalization without intermediate deprotection. • Fragment-compliant metrics: MW 224.64 Da, LogP 1.8, heavy atom count 16-ideal for fragment growing/merging campaigns. • Supply reliability: Available in 1 g to 10 g research quantities with documented purity (≥95%) and ambient shipping.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
Cat. No. B13250873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1C(=O)O)Cl)NCC#C
InChIInChI=1S/C10H9ClN2O2/c1-3-4-12-9-8(11)5-7(10(14)15)6(2)13-9/h1,5H,4H2,2H3,(H,12,13)(H,14,15)
InChIKeyPTBRFGCUGZUBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargylamino Nicotinic Acid: Identity & Core Properties


5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (CAS 1856746-29-6) is a trifunctionalized nicotinic acid bearing a propargylamino group at C6, a chlorine at C5, and a methyl group at C2. Its molecular formula is C10H9ClN2O2 (MW 224.64 g/mol) [1]. The compound serves as a versatile heterocyclic building block, with the terminal alkyne enabling copper-catalyzed azide–alkyne cycloaddition (CuAAC) “click” chemistry, while the chlorine and carboxylic acid offer additional sites for cross-coupling and amidation, respectively [2].

Alkyne Copper-catalyzed click (CuAAC) handle for bioorthogonal conjugation
Cl Aryl chloride enables Pd-catalyzed cross-coupling diversification
COOH Carboxylic acid anchor for amidation or esterification immobilization

Differentiation from Simple Nicotinic Acid Analogs


Generic substitution within the aminopyridine carboxylic acid class is confounded by the multifunctional architecture of this compound. The simultaneous presence of a bioorthogonal alkyne handle, a halogen amenable to Pd-catalyzed transformations, and a free carboxylic acid anchor defines its reactivity profile. Removal or relocation of any single substituent alters the regional electronic character of the pyridine ring (quantified through computed Hammett parameters and LogP differences), eliminating the orthogonal derivatization sequence this scaffold uniquely permits [1].

Des-chloro analogs (e.g., 6‑(prop‑2‑yn‑1‑ylamino)nicotinic acid) remove the C5 cross‑coupling site, limiting orthogonal diversification to a single handle.
Non‑propargyl variants replace the terminal alkyne with methyl or hydrogen, eliminating the bioorthogonal click reactivity essential for CuAAC workflows.

Quantitative Comparison vs. Closest Analogs


Enhanced Lipophilicity vs. Des-Chloro Analog

The computed partition coefficient (XLogP3-AA) of the target compound is 1.8 [1]. In contrast, the 5‑des‑chloro comparator 6‑(prop‑2‑yn‑1‑ylamino)nicotinic acid (PubChem CID 135392672) exhibits a substantially lower XLogP3‑AA of approximately 0.9 [2]. The 0.9 log unit increase corresponds to roughly an 8‑fold higher theoretical lipophilicity, a factor that often translates into improved passive membrane permeability and oral absorption potential in early‑stage drug discovery.

Lipophilicity vs. Des-Cl
Reported context
XLogP3 1.8 vs. 0.9
~8‑fold theoretical lipophilicity increase may support permeability screening context.
Computed; experimental logP/D should be verified.
Lipophilicity Drug Design Permeability

Increased TPSA vs. Non-Propargyl Analogs

The target compound displays a topological polar surface area (TPSA) of 62.2 Ų . A close structural relative that replaces the propargylamino group with a methylamino group (5‑chloro‑2‑methyl‑6‑(methylamino)nicotinic acid) has a computed TPSA of 58.0 Ų [1]. The 4.2 Ų increase, contributed by the additional sp‑hybridized carbon, refines the compound’s placement relative to the common 60 Ų cutoff for blood–brain barrier penetration, potentially favoring CNS‑oriented design without compromising oral bioavailability.

TPSA Shift
Reported context
+4.2 Ų
Modest TPSA increase refines CNS/permeability balance near the 60 Ų threshold.
Computed; biological correlation is context‑dependent.
Polar Surface Area Bioavailability Medicinal Chemistry

Orthogonal Reactivity: Click Chemistry & Cross-Coupling

The target compound uniquely combines a terminal alkyne and an aryl chloride on the same pyridine core. Under standard CuAAC conditions (2 mol% CuSO4·5H2O, sodium ascorbate, H2O/tBuOH, RT), the propargyl group reacts quantitatively with azide partners without disturbing the C5 chlorine [1]. Subsequent Suzuki–Miyaura coupling at the chlorine position can then be performed using Pd(PPh3)4 (1 mol%) and aryl boronic acid (1.2 equiv) at 80 °C, demonstrating full orthogonality [2]. The des‑chloro analog 6‑(prop‑2‑yn‑1‑ylamino)nicotinic acid lacks this second diversification point, limiting its utility to a single step of conjugation.

Orthogonal Reactivity
Class‑level
2 vs. 1 reactive handles
Sequential click‑then‑couple diversification reported; enables single‑scaffold SAR exploration.
Prototypical conditions apply; partner‑specific validation advised.
Click Chemistry Cross-Coupling Orthogonal Functionalization

Application Scenarios


Covalent Inhibitor Scaffold Synthesis

The propargyl group serves as a latent warhead precursor: upon CuAAC conjugation to an azide-containing pharmacophore, the resulting triazole can engage in reversible covalent interactions with target proteins. The chlorine substituent at C5 enables late-stage diversification of the pyridine core via Suzuki coupling, allowing structure–activity relationship (SAR) exploration without resynthesizing the entire conjugate [1]. This two-step orthogonal sequence – click then cross-couple – is not feasible with simple nicotinic acid building blocks lacking the aryl halide.

Chemical Probes for Target Engagement

The combination of a bioorthogonal tag (alkyne) and an anchor point (carboxylic acid) enables the compound to be immobilized on solid supports or conjugated to biotin/fluorophores. The chlorine substituent remains available for introducing steric or electronic modifications that fine-tune probe affinity. Compared to des-chloro analogs, this scaffold provides an additional dimension of chemical tuning without increasing molecular weight beyond the typical 500 Da limit [2].

FBDD Fragment Library Member

With a molecular weight of 224.64 Da, a heavy atom count of 16, and a LogP of 1.8, this compound occupies a favorable fragment space (MW<250, LogP<3). Its three functional groups permit independent vector growth, making it an efficient starting point for fragment growing and merging. In contrast, simpler 6‑aminonicotinic acid fragments (e.g., 6‑aminonicotinic acid, MW 138.12 Da, LogP −0.7) lack the halogen and alkyne handles, limiting the directions of possible chemical expansion [3].

Polymer and Biomaterial Functionalization

The carboxylic acid can be esterified or amidated to anchor the pyridine onto polymer backbones, while the alkyne undergoes CuAAC with azide-functionalized biomolecules (peptides, sugars, DNA). The chlorine facilitates subsequent cross-coupling to tune polymer properties (e.g., hydrophobicity, charge density). A comparable non‑halogenated analog would terminate the functionalization sequence at a single conjugation event, reducing the material’s tunability.

Application
Selection Property
Validation Focus
Covalent inhibitor scaffold synthesis
Orthogonal alkyne and chlorine handles
Click‑then‑couple sequence verification
Chemical probe development
Bioorthogonal alkyne plus carboxylic anchor
Affinity tuning via chlorine substitution
Fragment‑based library member
Low MW and moderate LogP profile
Fragment growth and linker attachment validation
Polymer/biomaterial functionalization
Carboxylic acid for polymer anchoring, alkyne for conjugation
Sequential functionalization and material tunability
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